3-Butenylmethyldichlorosilane

Description

Properties

IUPAC Name |

but-3-enyl-dichloro-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2Si/c1-3-4-5-8(2,6)7/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDLCVNCOWIUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCC=C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599792 | |

| Record name | (But-3-en-1-yl)(dichloro)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15983-86-5 | |

| Record name | (But-3-en-1-yl)(dichloro)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 3-Butenylmethyldichlorosilane?

An In-Depth Technical Guide to the Chemical Properties of 3-Butenylmethyldichlorosilane

This guide provides a comprehensive technical overview of this compound (CAS No. 15983-86-5), tailored for researchers, scientists, and professionals in drug development and materials science. We will move beyond a simple recitation of facts to explore the causal relationships behind its properties and provide actionable, field-proven insights into its handling and reactivity.

Core Molecular Profile and Physicochemical Properties

This compound is a bifunctional organosilane molecule. Its structure incorporates a reactive dichlorosilyl group attached to a methyl group and a four-carbon chain terminating in a vinyl group (C=C double bond). This dual functionality is the cornerstone of its chemical utility, allowing it to act as a bridge between inorganic silica-based materials and organic polymers or to be used as a monomer for creating functionalized polysiloxanes.

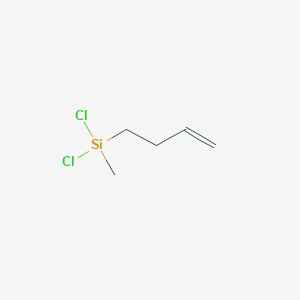

The core structure is visualized below:

Caption: Molecular structure of this compound.

Key quantitative properties are summarized in the table below for quick reference. These values are critical for experimental design, dictating parameters such as reaction temperature, solvent choice, and molar calculations.

| Property | Value | Source(s) |

| IUPAC Name | but-3-enyl-dichloro-methylsilane | [1] |

| CAS Number | 15983-86-5 | [1] |

| Molecular Formula | C₅H₁₀Cl₂Si | [1] |

| Molecular Weight | 169.12 g/mol | [1][2] |

| Physical State | Clear Liquid | [2] |

| Boiling Point | 144 °C | [1] |

| Density | 1.05 g/cm³ | [1] |

| Flash Point | >25 °C | [1] |

Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the two distinct reactive centers: the silicon-chlorine bonds and the carbon-carbon double bond.

The Dichlorosilyl Group: A Gateway to Siloxanes

The most significant reaction of dichlorosilanes is their rapid and exothermic hydrolysis. The two chlorine atoms are excellent leaving groups, and the silicon atom, bonded to electronegative chlorine, is highly electrophilic. This makes it extremely susceptible to nucleophilic attack by water or other protic reagents like alcohols.

Mechanism of Hydrolysis and Condensation:

The reaction proceeds in two primary stages:

-

Hydrolysis: The Si-Cl bonds are sequentially replaced by Si-OH (silanol) groups upon reaction with water. This reaction is aggressive and liberates corrosive hydrogen chloride (HCl) gas.[2]

-

Condensation: The newly formed, unstable silanol groups readily condense with each other (or with remaining Si-Cl groups) to form stable siloxane (Si-O-Si) linkages, releasing water in the process.

This process is the fundamental basis for the formation of silicones (polysiloxanes). Because the starting material is a dichlorosilane, the resulting polymer will be a linear chain or a cyclic species, with the 3-butenyl groups pending from the main siloxane backbone.

Caption: Workflow of hydrolysis and condensation of this compound.

Experimental Protocol: Controlled Hydrolysis for Oligomer Synthesis

Causality: Uncontrolled addition of water leads to a violent reaction and the formation of poorly defined, high molecular weight polymers. This protocol is designed for a controlled reaction to form soluble oligomers, leveraging a non-polar solvent to moderate the reaction and a base to scavenge the HCl byproduct, preventing acid-catalyzed side reactions.

-

System Preparation: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a dry nitrogen atmosphere. All glassware must be rigorously dried to prevent premature reaction.

-

Reagent Charging: Charge the flask with a 1 M solution of this compound in anhydrous toluene. Add 2.2 equivalents of a non-nucleophilic base, such as pyridine or triethylamine[3], to act as an HCl scavenger. Cool the solution to 0°C in an ice bath.

-

Water Addition: Add a solution of deionized water (1.0 equivalent) in tetrahydrofuran (THF) to the dropping funnel. Add the water/THF solution dropwise to the stirred silane solution over 1-2 hours, maintaining the temperature at 0°C.

-

Reaction & Workup: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours. The formation of a salt precipitate (e.g., pyridinium chloride) will be observed.

-

Isolation: Filter the reaction mixture to remove the salt precipitate. The solvent can be removed from the filtrate under reduced pressure to yield the butenyl-functionalized polysiloxane oligomer. The product should be characterized by IR spectroscopy (appearance of a broad Si-O-Si stretch around 1000-1100 cm⁻¹) and NMR.

The Butenyl Group: A Handle for Organic Functionalization

The terminal C=C double bond provides a reactive site for a wide array of organic transformations, allowing the silane or the resulting polysiloxane to be grafted onto other molecules or materials. Key reactions include:

-

Hydrosilylation: The alkene can react with other hydrosilanes (containing Si-H bonds) in the presence of a platinum catalyst to form a stable silicon-carbon bond. This is a powerful method for crosslinking silicone polymers.

-

Radical Polymerization: The vinyl group can participate in radical polymerization with other olefinic monomers.

-

Metathesis: Olefin metathesis provides a route to more complex molecular architectures.

-

Epoxidation and Dihydroxylation: Standard alkene functionalization reactions can be used to introduce further reactive handles.

Spectroscopic Characterization

For any researcher, verifying the identity and purity of the starting material is paramount. The expected spectroscopic signatures are:

-

¹H NMR: Distinct signals for the methyl protons attached to silicon (~0.5-1.0 ppm), the allylic protons (~2.0-2.2 ppm), the internal methylene protons (~1.6-1.8 ppm), and the terminal vinyl protons (a complex multiplet from ~4.9-5.8 ppm).

-

¹³C NMR: Respective signals for the methyl carbon, the three distinct methylene/methine carbons of the butenyl chain, with the vinyl carbons appearing furthest downfield.

-

²⁹Si NMR: A characteristic chemical shift for the dichloromethylsilyl group.

-

FT-IR: Key vibrational bands include C-H stretching (~2900-3000 cm⁻¹), the C=C stretch (~1640 cm⁻¹), and Si-Cl stretches (~800-850 cm⁻¹ and ~450-550 cm⁻¹). Upon hydrolysis, the disappearance of the Si-Cl bands and the appearance of a broad Si-OH (~3200-3700 cm⁻¹) and a strong Si-O-Si (~1000-1100 cm⁻¹) band would be observed.[4]

Safety, Handling, and Storage: A Self-Validating System

The high reactivity of this compound necessitates stringent safety protocols. Its hazardous nature stems from two primary properties: flammability and extreme sensitivity to moisture.[2][5]

Core Safety Requirements:

-

Moisture Exclusion: Always handle under a dry, inert atmosphere (e.g., nitrogen or argon).[2] Reacts with water and moisture in the air to liberate corrosive hydrogen chloride gas.[2]

-

Personal Protective Equipment (PPE): Use of chemical goggles or a face shield, neoprene or nitrile rubber gloves, and suitable protective clothing is mandatory.[2] Contact lenses should not be worn.[2]

-

Ventilation: Work must be conducted in a well-ventilated chemical fume hood.[5][6] Emergency eye wash fountains and safety showers must be immediately accessible.[2]

-

Fire Safety: The material is a flammable liquid and vapor.[2] Keep away from heat, sparks, and open flames.[2][5] Use explosion-proof electrical equipment and non-sparking tools.[5] Suitable extinguishing media include water spray, foam, carbon dioxide, or dry chemical; do not use water directly on the material as it will react.[2]

-

Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials such as alcohols, amines, and oxidizing agents.[2][5]

Trustworthiness through Protocol: A self-validating handling protocol involves treating the container itself as part of the controlled system. Before opening, ensure the external environment (glovebox or fume hood) is purged with inert gas. Ground the container before transferring the liquid to prevent static discharge.[2][5] After transfer, re-seal the container under a positive pressure of inert gas. This system ensures the integrity of the material is maintained between uses.

References

-

Gelest, Inc. (2015). This compound Safety Data Sheet. [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]

-

Chemistry LibreTexts. (2025). Hydrolysis Reactions. [Link]

-

Kovaleva, E. et al. (2020). Typical hydrolysis reaction mechanisms of chlorosilanes with water... ResearchGate. [Link]

-

Pereira, G. P. et al. (2019). Analysis of the 3-Glycidoxypropyltrimethoxysilane (GPTMS) hydrolysis by infrared spectroscopy. Matéria (Rio de Janeiro), 24(4). [Link]

-

PubChem. (n.d.). Trimethylamine. National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Purification of 3-Butenylmethyldichlorosilane

Intended for: Researchers, scientists, and professionals in drug development and materials science.

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 3-butenylmethyldichlorosilane, a valuable bifunctional molecule in organic and organosilicon chemistry. Two primary synthetic routes, Grignard reaction and hydrosilylation, are discussed in detail, including the underlying chemical principles and step-by-step experimental protocols. Furthermore, this guide elaborates on the purification of the target compound using fractional distillation, a critical step to achieve the high purity required for subsequent applications. The document also covers the characterization of this compound through spectroscopic methods.

Introduction: The Significance of this compound

This compound [(CH₃)(CH₂=CHCH₂CH₂)SiCl₂] is a versatile organosilicon compound featuring two distinct reactive sites: a terminal double bond and two chlorine atoms attached to the silicon. This unique structure allows for a wide range of chemical transformations. The vinyl group can participate in hydrosilylation, polymerization, and other addition reactions, while the dichlorosilyl group is readily hydrolyzed or substituted, providing a reactive handle for the formation of siloxanes and other silicon-containing moieties. These properties make it a valuable building block in the synthesis of functionalized polymers, surface modification agents, and complex organic molecules.

This guide is structured to provide both theoretical understanding and practical, actionable protocols for the synthesis and purification of this important chemical intermediate.

Synthetic Methodologies

Two principal and reliable methods for the synthesis of this compound are the Grignard reaction and the catalytic hydrosilylation. The choice between these methods often depends on the availability of starting materials, desired scale, and catalyst cost.

Grignard Reaction: A Classic Approach

The Grignard reaction provides a robust and well-established route to carbon-silicon bond formation. This method involves the preparation of a Grignard reagent from a suitable haloalkene, which then acts as a nucleophile to attack an appropriate chlorosilane.

Causality Behind Experimental Choices:

The synthesis of this compound via a Grignard reaction is a two-step process. First, 3-butenylmagnesium bromide is prepared from 4-bromo-1-butene and magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF). The use of an ether solvent is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent. The reaction is initiated with a small crystal of iodine to activate the magnesium surface. The subsequent reaction involves the nucleophilic attack of the Grignard reagent on methyldichlorosilane. The stoichiometry is controlled to favor the mono-alkylation product.

Experimental Protocol: Grignard Synthesis

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium turnings | 24.31 | 2.43 g | 0.10 |

| 4-Bromo-1-butene | 135.00 | 13.5 g | 0.10 |

| Methyldichlorosilane | 115.03 | 11.5 g | 0.10 |

| Anhydrous THF | - | 100 mL | - |

| Iodine | 253.81 | 1 crystal | - |

Procedure:

-

Preparation of the Grignard Reagent:

-

A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The apparatus is thoroughly flame-dried under a stream of dry nitrogen.

-

Magnesium turnings (2.43 g, 0.10 mol) and a small crystal of iodine are placed in the flask.

-

A solution of 4-bromo-1-butene (13.5 g, 0.10 mol) in 50 mL of anhydrous THF is prepared and added to the dropping funnel.

-

A small amount of the 4-bromo-1-butene solution is added to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle reflux.

-

The remaining 4-bromo-1-butene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Methyldichlorosilane:

-

The freshly prepared 3-butenylmagnesium bromide solution is cooled to 0 °C in an ice bath.

-

A solution of methyldichlorosilane (11.5 g, 0.10 mol) in 50 mL of anhydrous THF is added dropwise to the stirred Grignard reagent solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

-

Work-up:

-

The reaction mixture is carefully poured into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with two 50 mL portions of diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Logical Relationship of Grignard Synthesis:

Caption: Workflow for Grignard Synthesis of this compound.

Hydrosilylation: An Atom-Economical Alternative

Hydrosilylation is a powerful, atom-economical reaction that involves the addition of a silicon-hydride bond across a double or triple bond, typically catalyzed by a transition metal complex.[1] For the synthesis of this compound, this involves the reaction of 1,3-butadiene with methyldichlorosilane.

Causality Behind Experimental Choices:

The hydrosilylation of 1,3-butadiene with methyldichlorosilane can lead to several isomeric products. The use of specific catalysts, such as platinum or rhodium complexes, can influence the regioselectivity of the reaction.[2][3] Platinum catalysts, like Karstedt's catalyst, are commonly employed for their high activity.[3] The reaction is typically carried out in a sealed vessel due to the gaseous nature of 1,3-butadiene. The temperature is carefully controlled to prevent unwanted side reactions, such as polymerization of the diene.

Experimental Protocol: Hydrosilylation Synthesis

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3-Butadiene | 54.09 | 5.4 g | 0.10 |

| Methyldichlorosilane | 115.03 | 11.5 g | 0.10 |

| Karstedt's catalyst | - | 10 µL | - |

| Anhydrous Toluene | - | 50 mL | - |

Procedure:

-

Reaction Setup:

-

A high-pressure reaction vessel is thoroughly dried and purged with nitrogen.

-

Methyldichlorosilane (11.5 g, 0.10 mol) and 50 mL of anhydrous toluene are added to the vessel.

-

Karstedt's catalyst (10 µL) is added to the solution.

-

The vessel is cooled to -78 °C using a dry ice/acetone bath.

-

-

Addition of 1,3-Butadiene:

-

1,3-butadiene (5.4 g, 0.10 mol) is condensed into the reaction vessel.

-

The vessel is sealed and allowed to warm to room temperature.

-

-

Reaction:

-

The reaction mixture is heated to 60 °C and stirred for 12 hours.

-

The progress of the reaction can be monitored by GC-MS.

-

-

Work-up:

-

The reaction vessel is cooled to room temperature, and any excess pressure is carefully vented.

-

The reaction mixture is transferred to a round-bottom flask.

-

The solvent and any unreacted starting materials are removed by distillation at atmospheric pressure.

-

Logical Relationship of Hydrosilylation Synthesis:

Caption: Workflow for the Purification of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physical Properties:

| Property | Value |

| Molecular Formula | C₅H₁₀Cl₂Si |

| Molar Mass | 169.12 g/mol [4] |

| Boiling Point | 143-145 °C [5] |

| Appearance | Clear liquid [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The vinyl protons will appear in the downfield region (δ 4.9-5.8 ppm). The methylene protons adjacent to the silicon and the double bond will have distinct chemical shifts. The methyl protons on the silicon will appear as a singlet in the upfield region (δ ~0.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The olefinic carbons will be in the range of δ 114-138 ppm. The methylene carbons will be in the upfield region, and the methyl carbon attached to the silicon will be at a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in this compound. Key expected peaks include:

-

C=C stretch: ~1640 cm⁻¹

-

=C-H stretch: ~3080 cm⁻¹

-

C-H stretch (aliphatic): ~2850-2960 cm⁻¹

-

Si-Cl stretch: ~450-600 cm⁻¹

-

Si-C stretch: ~1250 cm⁻¹

Safety Considerations

Chlorosilanes, including this compound, are corrosive and react with moisture to release hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The starting materials and products are flammable and should be handled away from ignition sources.

Conclusion

This guide has detailed two effective methods for the synthesis of this compound: the Grignard reaction and hydrosilylation. Both methods, when followed by careful fractional distillation, can yield a high-purity product suitable for a variety of research and development applications. The choice of synthetic route will depend on specific laboratory constraints and objectives. The provided protocols and theoretical explanations serve as a valuable resource for scientists working with this versatile organosilicon compound.

References

-

Gelest, Inc. (2015). This compound Safety Data Sheet. [Link]

-

Alfa Aesar. (n.d.). This compound. [Link]

-

Wikipedia. (2023). Chlorosilane. [Link]

- U.S. Patent No. 4,402,797. (1983).

-

Chemistry LibreTexts. (2023). 12.4.2: Silicon Devices. [Link]

-

Gelest, Inc. (2015). Safety Data Sheet for this compound. [Link]

-

Organic Syntheses. (n.d.). Procedure. [Link]

-

MDPI. (2021). Hydrosilylation Reactions Catalyzed by Rhenium. [Link]

- U.S. Patent Application Publication No. 2004/0220420 A1. (2004).

-

YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

-

ResearchGate. (2013). The syntheses and characterization of the bulky terphenyl silanes and chlorosilanes. [Link]

-

Nature. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]

-

Chemistry LibreTexts. (2023). Grignard Reagents. [Link]

Sources

An In-depth Technical Guide to 3-Butenylmethyldichlorosilane: Synthesis, Reactivity, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Butenylmethyldichlorosilane (CAS No. 15983-86-5), a bifunctional organosilane of significant interest to researchers in materials science, polymer chemistry, and organic synthesis. This document details the compound's core physicochemical properties, outlines robust synthesis protocols, explores its characteristic reactivity, and presents its applications in advanced material development. The information herein is intended for an audience of researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the utility of this versatile chemical building block.

Core Compound Identification and Physicochemical Properties

This compound is a volatile, transparent liquid characterized by the presence of two highly reactive chloro groups and a terminal alkene functionality. This dual reactivity makes it a valuable monomer and crosslinking agent.

| Property | Value | Reference |

| CAS Number | 15983-86-5 | [1][2] |

| IUPAC Name | but-3-enyl-dichloro-methylsilane | [1] |

| Molecular Formula | C₅H₁₀Cl₂Si | [1] |

| Molecular Weight | 169.13 g/mol | [1] |

| Appearance | Transparent liquid | [1] |

| Boiling Point | 144 °C | [1] |

| Density | 1.05 g/cm³ | [1] |

| Canonical SMILES | C(Cl)(Cl) | [1] |

Molecular Structure Visualization

The structure of this compound features a central silicon atom bonded to a methyl group, two chlorine atoms, and a 3-butenyl chain.

Synthesis Methodologies

The synthesis of this compound is primarily achieved through two well-established pathways in organosilicon chemistry: hydrosilylation and Grignard reaction. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

Method A: Platinum-Catalyzed Hydrosilylation

This is a common industrial method involving the addition of a Si-H bond across a double bond. The reaction of methyldichlorosilane with 1,3-butadiene provides a direct route to the target compound.[2] The anti-Markovnikov addition is typically favored, yielding the terminal butenyl product.

Experimental Protocol: Hydrosilylation

-

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel. Methyldichlorosilane is flammable and corrosive.[3]

-

To a pressure-rated reactor equipped with a magnetic stirrer and purged with an inert gas (e.g., Argon), add methyldichlorosilane (1.0 eq).[3]

-

Add a platinum catalyst, such as Karstedt's catalyst (typically 10-20 ppm Pt), to the reactor.[4]

-

Cool the reactor to 0-5 °C and slowly introduce liquefied 1,3-butadiene (1.1 eq) while maintaining vigorous stirring.

-

Seal the reactor and allow it to warm to room temperature. The reaction is typically exothermic. Monitor the internal pressure and temperature.

-

Stir the reaction mixture for 12-24 hours at room temperature or with gentle heating (40-50 °C) to ensure completion.

-

After the reaction, vent any excess butadiene and purge the system with inert gas.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Method B: Grignard Reaction

This classic organometallic reaction involves the nucleophilic attack of a Grignard reagent on an electrophilic silicon center.[5][6] It offers a versatile, albeit often more complex, laboratory-scale synthesis.

Experimental Protocol: Grignard Synthesis

-

Caution: Grignard reagents are highly reactive with water and protic solvents. All glassware must be flame-dried, and anhydrous solvents must be used.

-

Prepare Grignard Reagent: In a three-neck flask under an inert atmosphere, prepare 3-butenylmagnesium bromide by slowly adding 4-bromo-1-butene (1.0 eq) to a stirred suspension of magnesium turnings (1.1 eq) in anhydrous tetrahydrofuran (THF).[7]

-

Reaction: In a separate flask under an inert atmosphere, dissolve methyldichlorosilane (1.2 eq) in anhydrous THF and cool the solution to -78 °C.

-

Slowly add the prepared Grignard reagent to the cooled methyldichlorosilane solution via a cannula. Maintain the temperature below -60 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by carefully adding it to a stirred mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or hexane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure. The crude product is then purified by fractional distillation.

Chemical Reactivity and Mechanisms

The utility of this compound stems from the orthogonal reactivity of its two key functional groups: the dichlorosilyl moiety and the terminal butenyl group.

Hydrolysis of the Dichlorosilyl Group

The Si-Cl bonds are highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis.[8] This reaction produces silanols and liberates corrosive hydrogen chloride (HCl) gas. The initial silanol products are unstable and readily undergo condensation to form siloxane (Si-O-Si) bridges.

Mechanism: The hydrolysis can be catalyzed by both acid and base. Under neutral or acidic conditions, the reaction proceeds via protonation of a chlorine atom, making the silicon more electrophilic for water to attack. Under basic conditions, a hydroxide ion directly attacks the silicon center. This is a bimolecular nucleophilic substitution (Sₙ2-type) reaction.[9]

This reactivity is fundamental to its use in forming silicone polymers and for grafting the molecule onto hydroxyl-terminated surfaces like glass, silica, or oxidized metals.[7]

Reactions of the Butenyl Group

The terminal alkene provides a versatile handle for a wide range of organic transformations.

-

Hydrosilylation: The butenyl group can itself undergo hydrosilylation with another Si-H containing molecule. This is a key reaction for crosslinking pre-polymers in the formation of silicone elastomers.[4]

-

Ring-Closing Metathesis (RCM): When polymerized, the pendant butenyl groups along the polysiloxane backbone can undergo intramolecular RCM using a Grubbs' catalyst. This powerful reaction creates cyclic structures within the polymer chain, significantly altering the material's properties.[10][11] This strategy is employed to synthesize complex macromolecular architectures.

Applications in Research and Development

Polymer Synthesis and Modification

The primary application of this compound is as a monomer in the synthesis of functional polysiloxanes. The hydrolysis and condensation of the dichlorosilyl group forms the polymer backbone, while the butenyl groups remain as pendant functionalities. These pendant alkenes can be used for:

-

Crosslinking: Curing the polymer into a network via hydrosilylation, radical polymerization, or thiol-ene reactions.

-

Grafting: Attaching other molecules or polymer chains to the polysiloxane backbone to create functional copolymers.

Surface Modification

The high reactivity of the Si-Cl bonds with surface hydroxyl groups makes this compound an excellent agent for surface functionalization.[7] It can be used to create a self-assembled monolayer (SAM) on substrates like glass, silicon wafers, and metal oxides. This process covalently binds the molecule to the surface, presenting a field of terminal alkene groups. These functionalized surfaces can then be used for:

-

Attaching biomolecules (proteins, DNA) for biosensor development.

-

Initiating surface-grafted polymerizations.

-

Altering surface properties like wettability and adhesion.[12]

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are used for structural elucidation.[1][13]

-

¹H NMR: Expect signals for the methyl protons, the terminal vinyl protons, and the two methylene groups of the butenyl chain.

-

¹³C NMR: Expect distinct signals for the methyl carbon, the two sp² carbons of the alkene, and the two sp³ carbons of the butenyl chain.

-

²⁹Si NMR: A single resonance is expected in a region characteristic of dichloromethylalkylsilanes.[6]

-

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity / Comments |

| ¹H | ~ 0.8 | Singlet, 3H (Si-CH₃) |

| ~ 1.7 | Multiplet, 2H (-Si-CH₂-CH₂ -CH=) | |

| ~ 2.1 | Multiplet, 2H (-Si-CH₂ -CH₂-CH=) | |

| ~ 5.0 | Multiplet, 2H (=CH₂ ) | |

| ~ 5.8 | Multiplet, 1H (-CH =CH₂) | |

| ²⁹Si | +30 to +35 | Relative to TMS. Sensitive to solvent and concentration.[14] |

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Key functional groups give rise to characteristic absorption bands.[15]

-

C=C Stretch: ~1640 cm⁻¹

-

=C-H Stretch: ~3080 cm⁻¹

-

Si-CH₃ Symmetric Deformation: ~1260 cm⁻¹ (sharp)

-

Si-Cl Stretch: ~800-850 cm⁻¹ and ~470-550 cm⁻¹ (strong)

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine purity and confirm molecular weight. The fragmentation pattern will show characteristic losses of methyl, chlorine, and fragments of the butenyl chain.

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate precautions.

-

Hazards: Flammable liquid and vapor. Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[2]

-

Handling:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), chemical safety goggles, a face shield, and a lab coat.[2]

-

Keep away from heat, sparks, open flames, and moisture.

-

Store in a tightly closed container in a dry, cool, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).

-

-

First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

References

-

Gelest, Inc. Safety Data Sheet: this compound. (2015). [Link]

-

Gelest, Inc. Grignard Reagents and Silanes. [Link]

-

ResearchGate. Table 2 1 H, 13 C, 29 Si NMR data for compounds 2 and 3. [Link]

-

Tuononen, H. M., et al. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071-5076. [Link]

-

Asatekin, A., et al. (2010). Silane surface modification for improved bioadhesion of esophageal stents. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 95(1), 184-192. [Link]

-

Wikipedia. Ring-closing metathesis. [Link]

-

Kaupp, M., et al. (2012). The Calculation of 29Si NMR Chemical Shifts of Tetracoordinated Silicon Compounds in the Gas Phase and in Solution. Chemistry - A European Journal, 18(48), 15329-15343. [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]

-

Marciniec, B., et al. (1990). Catalytic hydrosilylation of diene-based polymers. 1. Hydrosilylation of polybutadiene. Macromolecules, 23(15), 3545–3549. [Link]

-

Vreven, T., et al. (2018). Typical hydrolysis reaction mechanisms of chlorosilanes with water clusters. Physical Chemistry Chemical Physics, 20(2), 1019-1030. [Link]

-

Takahashi, S., Shibano, T., & Hagihara, N. (1969). Novel hydrosilylation of butadiene catalysed by a palladium complex. Journal of the Chemical Society D: Chemical Communications, (4), 161-161. [Link]

-

Royal Society of Chemistry. Electronic Supporting Information (ESI). [Link]

-

Howarter, J. A., & Youngblood, J. P. (2006). Surface Modification of Polymers with 3-Aminopropyltriethoxysilane as a General Pretreatment for Controlled Wettability. Macromolecules, 39(19), 6584–6591. [Link]

-

Marciniec, B., & Kownacki, I. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2080. [Link]

-

Al-Obeidi, N., & Al-Ayed, A. S. (2018). A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films. Polymers, 10(11), 1259. [Link]

-

Evans, P. A., & Murthy, V. S. (1999). Ring-closing metathesis of dialkenylcycloalkanes for the synthesis of bicycloalkanes and tricycloalkanes. The Journal of Organic Chemistry, 64(18), 6642–6648. [Link]

-

Kłosiński, P. (2018). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Materials, 11(2), 263. [Link]

-

Flores, J. H., et al. (2022). Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV3/DIBAH/Me2SiCl2 Catalyst System. Polymers, 14(15), 3045. [Link]

-

Bhardwaj, U., et al. (2013). Surface chemical modification of poly(dimethylsiloxane) for the enhanced adhesion and proliferation of mesenchymal stem cells. ACS Applied Materials & Interfaces, 5(20), 10173–10182. [Link]

-

Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link]

-

PubChem. Methyldichlorosilane. [Link]

-

E-Prints Soton. Surface Modification of Glass Beads with an Aminosilane Monolayer. [Link]

-

Al-Ghobari, H., et al. (2015). Preparation and characterization of alkyl methacrylate capillary monolithic columns. Journal of Liquid Chromatography & Related Technologies, 38(10), 989-995. [Link]

-

PubChem. Methyldichlorosilane. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. HYDROSILYLATION OF 1,3-BUTADIENE CATALYSED BY PALLADIUM(II) COMPLEXES* ** | Semantic Scholar [semanticscholar.org]

- 3. Methyldichlorosilane | CH3SiHCl2 | CID 6376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel hydrosilylation of butadiene catalysed by a palladium complex - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. unige.ch [unige.ch]

- 7. Silane surface modification for improved bioadhesion of esophageal stents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 9. researchgate.net [researchgate.net]

- 10. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 11. Temporary silicon-tethered ring-closing metathesis: recent advances in methodology development and natural product synthesis. | Semantic Scholar [semanticscholar.org]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. gelest.com [gelest.com]

Spectroscopic Characterization of 3-Butenylmethyldichlorosilane: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-butenylmethyldichlorosilane, a key intermediate in the synthesis of advanced materials and functionalized polymers. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize organosilane compounds. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) in elucidating the structure and purity of this versatile compound. The methodologies presented herein are grounded in established principles and validated through extensive analysis of analogous compounds, ensuring a robust framework for experimental design and data interpretation.

Introduction: The Significance of this compound

This compound (C₅H₁₀Cl₂Si) is a bifunctional organosilane featuring a terminal double bond and two reactive chlorine atoms attached to a silicon atom. This unique combination of functionalities makes it a valuable precursor for a wide array of chemical transformations. The butenyl group allows for hydrosilylation and other addition reactions, enabling the grafting of the silane moiety onto various organic backbones. Simultaneously, the dichlorosilyl group is susceptible to hydrolysis and condensation, forming siloxane bonds that can lead to the creation of silicon-based polymers and surface modifications.

The precise characterization of this compound is paramount to ensure the desired reactivity and the integrity of the final products. Spectroscopic techniques are indispensable tools for confirming the molecular structure, identifying impurities, and quantifying the compound. This guide will provide an in-depth analysis of the expected spectroscopic data for this compound and the experimental protocols to acquire them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The electronegativity of the silicon and chlorine atoms influences the chemical shifts of the neighboring protons.[1]

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-CH ₃ | 0.5 - 1.0 | Singlet | 3H |

| Si-CH ₂-CH₂ | 1.0 - 1.5 | Triplet | 2H |

| Si-CH₂-CH ₂ | 2.0 - 2.5 | Quartet | 2H |

| =CH - (terminal) | 4.8 - 5.2 | Multiplet | 2H |

| -CH =CH₂ | 5.5 - 6.0 | Multiplet | 1H |

Causality Behind Predicted Shifts:

-

The Si-CH₃ protons are expected to be the most upfield due to the electropositive nature of silicon.

-

The methylene protons adjacent to the silicon atom (Si-CH₂) will be slightly downfield compared to a typical alkane due to the inductive effect of the dichlorosilyl group.

-

The allylic protons (Si-CH₂-CH₂) are further downfield as they are adjacent to the double bond.

-

The vinylic protons (=CH₂ and -CH=) will appear in the characteristic downfield region for alkenes.[2]

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of an inert solvent is crucial to prevent hydrolysis of the chlorosilane.

-

Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Visualization of ¹H NMR Acquisition Workflow:

Caption: ¹H NMR Experimental Workflow

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom.[3]

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Si-C H₃ | 0 - 10 |

| Si-C H₂-CH₂ | 20 - 30 |

| Si-CH₂-C H₂ | 25 - 35 |

| =C H₂ | 110 - 120 |

| -C H=CH₂ | 130 - 140 |

Causality Behind Predicted Shifts:

-

The Si-CH₃ carbon is shielded by the silicon atom and appears at a high field.

-

The sp³ hybridized carbons of the butyl chain appear in the typical alkane region, with the carbon directly attached to silicon being slightly downfield.

-

The sp² hybridized carbons of the double bond are significantly deshielded and appear at a much lower field.[3]

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

-

Instrument Setup: Acquire the spectrum on a spectrometer with a carbon probe, typically at a frequency of 75 MHz for a 300 MHz proton instrument.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 150 ppm.

-

A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons, although none are present in this molecule.

-

Acquire a larger number of scans (e.g., 128 or more) compared to ¹H NMR.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Visualization of ¹³C NMR Acquisition Workflow:

Caption: ¹³C NMR Experimental Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Predicted FT-IR Data:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (sp³) stretch | 2850 - 3000 | Medium-Strong |

| C-H (sp²) stretch | 3000 - 3100 | Medium |

| C=C stretch | 1640 - 1680 | Medium |

| Si-C stretch | 1250 - 1270 (for Si-CH₃) | Strong |

| Si-Cl stretch | 450 - 650 | Strong |

Causality Behind Predicted Absorptions:

-

The C-H stretching vibrations for sp³ and sp² hybridized carbons appear in their characteristic regions.

-

The C=C stretching vibration confirms the presence of the butenyl group's double bond.

-

A strong band around 1260 cm⁻¹ is highly characteristic of a methyl group attached to a silicon atom.

-

The Si-Cl stretching vibrations are typically strong and appear in the lower frequency region of the spectrum.[5][6]

Experimental Protocol for FT-IR:

-

Sample Preparation: As this compound is a liquid, it can be analyzed neat. Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

-

Instrument Setup: Use a standard FT-IR spectrometer.

-

Acquisition Parameters:

-

Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Record a background spectrum of the empty sample holder or clean ATR crystal before acquiring the sample spectrum.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Visualization of FT-IR Acquisition Workflow:

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H proton nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-butene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation | MDPI [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Trichlorosilane | Cl3HSi | CID 24811 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity and Chemical Stability of 3-Butenylmethyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Butenylmethyldichlorosilane (C₅H₁₀Cl₂Si) is a bifunctional organosilicon compound of significant interest in advanced materials science and pharmaceutical development. Its unique structure, featuring both a reactive dichlorosilyl group and a terminal butenyl group, allows for a diverse range of chemical transformations. This guide provides a comprehensive analysis of its reactivity profile, chemical and thermal stability, and its applications as a versatile chemical intermediate. We will explore the core reaction pathways—hydrolysis, hydrosilylation, and polymerization—elucidating the mechanisms and providing field-proven experimental protocols. Furthermore, this document examines the molecule's stability under various conditions, offering critical insights for storage, handling, and application design. The overarching goal is to equip researchers with the foundational knowledge required to leverage the unique properties of this silane in creating novel functionalized materials and advanced drug delivery systems.

Molecular Overview and Physicochemical Properties

This compound is characterized by a silicon atom bonded to a methyl group, two chlorine atoms, and a butenyl group. This structure presents two distinct reactive centers: the silicon-chlorine bonds and the carbon-carbon double bond of the butenyl chain. The Si-Cl bonds are highly susceptible to nucleophilic attack, particularly by water, leading to hydrolysis. The terminal alkene functionality allows for a variety of addition reactions, most notably hydrosilylation. This dual reactivity makes it a valuable building block for creating complex molecular architectures and functional polymers.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 15983-86-5[1] |

| Molecular Formula | C₅H₁₀Cl₂Si[1] |

| Molecular Weight | 169.12 g/mol [1] |

| Boiling Point | 144 °C[1] |

| Density | 1.05 g/mL (approx.) |

| Flash Point | >25 °C[1] |

| IUPAC Name | but-3-enyl-dichloro-methylsilane[1] |

Reactivity Profile: A Tale of Two Moieties

The chemistry of this compound is dominated by its two functional groups. Understanding the interplay and selective reactivity of these sites is crucial for its effective application.

Caption: Workflow of hydrolysis and subsequent condensation of this compound.

Experimental Protocol: Controlled Hydrolysis for Polysiloxane Synthesis

-

Objective: To synthesize a poly(3-butenylmethylsiloxane) oligomer via controlled hydrolysis.

-

Causality: Performing the reaction at low temperature with an HCl scavenger (a weak base like triethylamine or pyridine) is essential to control the highly exothermic reaction, prevent uncontrolled polymerization, and neutralize the corrosive HCl byproduct.

-

Setup: A three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is purged with dry nitrogen to exclude atmospheric moisture.

-

Reagents: Charge the flask with a solution of this compound in an anhydrous solvent (e.g., diethyl ether or THF). A solution of water and triethylamine (2.2 equivalents, to scavenge HCl) in the same solvent is placed in the dropping funnel.

-

Reaction: Cool the flask to 0 °C using an ice bath. Add the water/triethylamine solution dropwise to the stirred silane solution over 1-2 hours. A white precipitate of triethylamine hydrochloride will form.

-

Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.

-

Purification: Filter the mixture to remove the triethylamine hydrochloride salt. The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude polysiloxane oil. Further purification can be achieved via vacuum distillation if necessary.

Reactions of the Butenyl Group: Hydrosilylation

The terminal double bond of the butenyl group serves as a handle for functionalization via hydrosilylation. This is an atom-economical addition reaction where a compound with a Si-H bond adds across the C=C bond. [2]This reaction is paramount for grafting the silane onto other molecules or surfaces, or for synthesizing more complex organosilicon compounds.

Mechanism and Regioselectivity: The reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Speier's (H₂PtCl₆) or Karstedt's catalyst. [3]The reaction generally proceeds via the Chalk-Harrod mechanism, involving oxidative addition, migratory insertion, and reductive elimination steps. A key consideration is regioselectivity, which dictates where the silyl group attaches.

-

Anti-Markovnikov (β-addition): This is the major product in most platinum-catalyzed hydrosilylations, where the silicon atom adds to the terminal carbon of the alkene. [3]This leads to a linear alkyl chain connecting the silicon atoms.

-

Markovnikov (α-addition): This is typically a minor product where the silicon atom adds to the internal carbon of the alkene.

Rhodium and ruthenium catalysts can also be employed, sometimes offering different or enhanced selectivity. [4] Experimental Protocol: Platinum-Catalyzed Hydrosilylation

-

Objective: To functionalize a substrate by reacting it with this compound and a hydrosilane (e.g., trichlorosilane).

-

Causality: The reaction must be conducted under an inert atmosphere as the catalysts can be sensitive to oxygen. The catalyst concentration is kept low (ppm level) as they are highly efficient.

-

Setup: Assemble a Schlenk flask under a dry argon or nitrogen atmosphere.

-

Reagents: Add the alkene (in this case, this compound) and a solvent like dry toluene to the flask.

-

Catalyst Addition: Introduce a small, precise amount of Karstedt's catalyst solution (typically 5-10 ppm of Pt relative to the alkene).

-

Hydrosilane Addition: Add the hydrosilane (e.g., 1,1,3,3-tetramethyldisiloxane) dropwise to the mixture. The reaction is often mildly exothermic.

-

Monitoring: Monitor the reaction's progress by ¹H NMR spectroscopy, observing the disappearance of the Si-H proton signal (typically around 4.7 ppm). [3]6. Completion & Purification: Once the reaction is complete, the catalyst can be removed by treatment with activated carbon. The product is then isolated by evaporating the solvent, followed by vacuum distillation.

Polymerization

The bifunctional nature of this compound allows it to act as a monomer in several types of polymerization reactions.

-

Condensation Polymerization: As described in the hydrolysis section, the dichlorosilyl group can lead to the formation of polysiloxanes. If co-hydrolyzed with other di- or trichloro-silanes, complex copolymers and cross-linked networks can be formed.

-

Vinyl Addition Polymerization: The butenyl group can participate in free-radical or cationic polymerization. [5]This allows for the creation of polymers with a carbon-based backbone and pendant methyldichlorosilyl groups, which can be subsequently hydrolyzed to create functional coatings or materials.

-

Terpolymerization: It can be used as a comonomer in terpolymerization systems, for example with monomers like butyl acrylate and vinyl acetate, to introduce silicon-based functionality and degradable linkages into adhesive polymers. [6][7]

Chemical and Thermal Stability

Understanding the stability of this compound is critical for safe handling, storage, and application design.

Chemical Stability and Incompatibilities

The primary chemical instability arises from its high reactivity towards nucleophiles.

-

Moisture Sensitivity: The compound reacts with water and moisture in the air, liberating corrosive hydrogen chloride gas. [8]Therefore, it must be handled and stored under a dry, inert atmosphere (e.g., nitrogen or argon). [8]* Incompatible Materials: It is incompatible with strong oxidizing agents, alcohols, and amines, as these can react vigorously with the Si-Cl bonds. [8]* Storage: Stable in sealed containers stored under a dry inert atmosphere. [8]Containers should be properly grounded during transfer to avoid static discharge. [8]

Thermal Stability

This compound is a gamma-substituted silane, where the organic functionality is separated from the silicon atom by three carbon atoms. This "gamma effect" confers significant thermal stability compared to alpha or beta-substituted analogs. [9]

-

General Stability: Gamma-substituted silanes can typically withstand short-term exposure to temperatures up to 350°C and long-term continuous exposure around 160°C. [9]* Degradation: At very high temperatures, decomposition can occur. While specific data for this molecule is limited, pyrolysis of similar organosilanes can lead to the formation of various silicon-containing species and hydrocarbons. [10]* Conditions to Avoid: Heat, open flames, and sparks should be avoided, as it is a flammable liquid and vapor. [8] Table 2: Comparative Thermal Stability of Functional Silanes (Hydrolysates)

Silane Functional Group Position Example Compound 25% Weight Loss Temp. (TGA) Alpha (α) Chloromethyltriethoxysilane ~220 °C [9] Beta (β) 2-(Trichlorosilyl)ethyl chloride Notoriously unstable Gamma (γ) 3-Chloropropyltrimethoxysilane ~390 °C [9] Aromatic (Chloromethyl)phenyltrichlorosilane ~435 °C [9] This table provides context using similar functional silanes to illustrate the high relative stability of gamma-substituted structures like this compound.

Applications in Material Science and Drug Development

The unique dual reactivity of this compound makes it a valuable intermediate in several high-technology fields.

-

Coupling Agents and Crosslinkers: Its ability to react via both the silyl and butenyl groups makes it an excellent coupling agent to improve adhesion between organic polymers and inorganic substrates (like glass or silica). It can also act as a crosslinking agent in silicone elastomers. * Surface Modification: It can be used to functionalize surfaces, such as silica nanoparticles or mesoporous materials. [11]The butenyl group can then be used for further "click" chemistry or other grafting reactions, which is a strategy used to modulate the hydrophilic/hydrophobic properties of a substrate or to attach bioactive molecules. [11]* Precursor for Pharmaceutical Silanes: In drug development, organosilicon compounds are used to enhance drug stability, bioavailability, and to create controlled-release systems. [12][13]this compound serves as a precursor to build more complex, functional silanes that can be incorporated into drug delivery vehicles or used as excipients. [12][14]For instance, after hydrolysis and controlled polymerization, the pendant butenyl groups can be further functionalized with targeting ligands or therapeutic agents.

Conclusion

This compound is a highly versatile and reactive molecule whose utility is derived directly from its bifunctional nature. The hydrolytic sensitivity of its Si-Cl bonds provides a direct route to polysiloxane materials, while the terminal C=C bond offers a gateway for functionalization through hydrosilylation and other addition chemistries. While its reactivity demands careful handling and storage under inert conditions, it is this very reactivity that makes it a powerful tool for chemists and material scientists. For professionals in drug development, its potential as a foundational building block for creating bespoke drug delivery systems, functionalized nanoparticles, and stable formulations underscores its importance in the next generation of pharmaceutical innovation.

References

-

Gelest, Inc. (2015-07-17). This compound - Safety Data Sheet. [Link]

-

National Institutes of Health (NIH). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. [Link]

-

National Institutes of Health (NIH). (2023-05-30). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. [Link]

-

Defense Technical Information Center (DTIC). THE THERMAL STABILITY OF SOME ARYLSILANES. [Link]

-

ACS Publications. Organosilicon Molecules with Medicinal Applications. [Link]

-

Gelest, Inc. Thermal Stability of Silane Coupling Agents. [Link]

-

ResearchGate. (2025-08-10). Chemical and Thermal Stability of Alkylsilane Based Coatings for Membrane Emulsification. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Amino-Functional Silanes in Chemical Applications. [Link]

-

Gelest, Inc. Silane Coupling Agents Brochure. [Link]

-

ACS Publications. Characteristics in the reactions of allylsilanes and their applications to versatile synthetic equivalents. [Link]

-

National Institutes of Health (NIH). Hydrosilylation Reactions Catalyzed by Rhenium. [Link]

-

ScienceDirect. HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. [Link]

-

Chemistry LibreTexts. (2025-03-18). 5.4: Hydrolysis Reactions. [Link]

-

Organic Syntheses. SYNTHESIS OF 2-[3,3′-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6-DICHLORO-1,3,5-TRIAZINE. [Link]

-

ResearchGate. Typical hydrolysis reaction mechanisms of chlorosilanes with water.... [Link]

-

SCIRP. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. [Link]

-

National Institutes of Health (NIH). (2021-05-11). Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]

-

Revue Roumaine de Chimie. The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. [Link]

-

RSC Publishing. (2019-02-06). R–Cl/SnCl4/n-Bu4NCl-induced direct living cationic polymerization of naturally-derived unprotected 4-vinylphenol, 4-vinylguaiacol, and 4-vinylcatechol in CH3CN. [Link]

-

MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

-

National Institutes of Health (NIH). Synthesis and characterization of butyl acrylate-co-poly (ethylene glycol) dimethacrylate obtained by microemulsion polymerization. [Link]

-

PubMed. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. [Link]

-

ResearchGate. (2025-01-08). Butyl Acrylate/2‐Methylene‐1,3‐Dioxepane/Vinyl Acetate Emulsion Terpolymerization: Incorporating Backbone Degradable Linkages into Adhesive Applications. [Link]

-

RSC Publishing. Synthesis of 3-amino-substituted benzothiadiazine oxides by a palladium-catalysed cascade reaction. [Link]

-

MDPI. (2024-05-09). Bulk Free Radical Terpolymerization of Butyl Acrylate, 2-Methylene-1,3-Dioxepane and Vinyl Acetate: Terpolymer Reactivity Ratio Estimation. [Link]

-

MDPI. Cationic Emulsion Polymerization of Octamethylcyclotetrasiloxane (D4) in Mixtures with Alkoxysilanes. [Link]

-

PubMed. (2022-12-19). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

-

ResearchGate. (2022-12-19). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

-

National Institutes of Health (NIH). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

-

YouTube. (2023-07-24). Hydrolysis of dimethyldichloro silane , (CH_(3))(2) SiCl(2) followed by condensation polymeris.... [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Hydrosilylation Reactions Catalyzed by Rhenium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. R–Cl/SnCl4/n-Bu4NCl-induced direct living cationic polymerization of naturally-derived unprotected 4-vinylphenol, 4-vinylguaiacol, and 4-vinylcatechol in CH3CN - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Bulk Free Radical Terpolymerization of Butyl Acrylate, 2-Methylene-1,3-Dioxepane and Vinyl Acetate: Terpolymer Reactivity Ratio Estimation [mdpi.com]

- 8. gelest.com [gelest.com]

- 9. gelest.com [gelest.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dakenchem.com [dakenchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 3-Butenylmethyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that pioneering research and development necessitates the use of highly reactive and specialized chemical entities. 3-Butenylmethyldichlorosilane, a valuable building block in organic synthesis, is one such compound. Its utility, however, is matched by its hazardous nature. This guide provides a comprehensive framework for the safe handling and utilization of this compound, grounded in an understanding of its chemical reactivity. The protocols outlined herein are designed to be self-validating systems, ensuring the protection of personnel and the integrity of experimental work.

Understanding the Inherent Risks: A Profile of this compound

This compound is a flammable and corrosive liquid that demands respect.[1] Its primary hazard stems from its vigorous reaction with water and other protic sources, liberating corrosive hydrogen chloride (HCl) gas.[1] This reactivity is the root cause of most handling-related incidents.

Key Hazard Summary:

| Hazard | Description | Causality |

| Flammability | Flammable liquid and vapor.[1] Vapors can form explosive mixtures with air.[2] | The presence of the butenyl group and the overall molecular structure contribute to its flammability. Ignition sources such as open flames, sparks, and hot surfaces must be rigorously excluded.[1] |

| Corrosivity | Causes severe skin burns and eye damage.[1][2][3] Vapors can cause respiratory tract irritation.[1] | Upon contact with moisture (e.g., in the air, on skin, in the eyes), the dichlorosilyl group hydrolyzes to form hydrochloric acid, which is highly corrosive to tissues.[1][4] |

| Reactivity | Reacts with water and moisture in the air.[1] Incompatible with alcohols, amines, and oxidizing agents.[1] | The silicon-chlorine bonds are highly susceptible to nucleophilic attack by water and other protic compounds, leading to the formation of silanols and HCl.[1] |

Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C5H10Cl2Si | [5] |

| Molecular Weight | 169.13 g/mol | [1][5] |

| Boiling Point | 144°C | [5] |

| Flash Point | >25°C | [5] |

| Density | 1.05 g/cm³ | [5] |

The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety is paramount, beginning with robust engineering controls and culminating in the correct use of personal protective equipment.

Engineering Controls: The First Line of Defense

All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] This is critical to prevent the accumulation of flammable and corrosive vapors.[1] Emergency eye wash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection and proper use of PPE are vital for preventing personal exposure. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement.[4][6] For tasks with a higher risk of splashing, a face shield worn over chemical goggles is essential.[1][4] Contact lenses should not be worn.[1][6]

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended.[1] It is crucial to inspect gloves for any signs of degradation or contamination before use and to practice proper glove removal techniques to avoid skin contact.

-

Skin and Body Protection: A lab coat is standard, but for larger quantities or tasks with a higher splash risk, chemical-resistant protective clothing is necessary.[1][4]

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator should be used.[1]

Caption: Hierarchy of safety controls for handling hazardous chemicals.

Standard Operating Procedure: Handling this compound

Adherence to a strict, step-by-step protocol is essential for mitigating the risks associated with this compound.

Experimental Workflow:

-

Preparation:

-

Ensure the work area is clean and free of incompatible materials, especially water and alcohols.[1]

-

Verify that all necessary PPE is available and in good condition.

-

Confirm the functionality of the fume hood, safety shower, and eyewash station.

-

-

Handling and Transfer:

-

Post-Handling:

-

Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

-

Decontaminate any equipment that has come into contact with the chemical.

-

Store this compound in a cool, dry, well-ventilated area away from heat and ignition sources.[1] The container must be kept tightly sealed under a dry, inert atmosphere.[1]

-

Caption: Step-by-step workflow for handling this compound.

Emergency Response: Preparedness and Action

In the event of an emergency, a swift and informed response is critical to minimizing harm.

Spills

-

Minor Spill:

-

Major Spill:

-

Evacuate the area immediately.

-

Alert others and contact your institution's emergency response team.

-

Do not attempt to clean up a major spill without specialized training and equipment.

-

Fire

-

In Case of Fire: Use water spray, foam, carbon dioxide, or dry chemical extinguishers.[1]

-

CRITICAL: Do NOT use water directly on the chemical as it will react to produce flammable and corrosive gases.[1] Water spray can be used to cool exposed surfaces.[1]

-

Firefighters should wear full protective equipment, including self-contained breathing apparatus.[1]

Personal Exposure

| Exposure Route | First Aid Procedure |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and seek immediate medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible.[1] Seek immediate medical attention.[1] |

| Inhalation | Move the victim to fresh air and keep them at rest.[1] If breathing is difficult, administer oxygen. Seek medical advice if you feel unwell.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. |

Conclusion

This compound is a potent reagent that, when handled with the appropriate precautions, can be used safely and effectively in a research setting. The key to safety lies in a thorough understanding of its reactivity, the consistent use of engineering controls and personal protective equipment, and adherence to established handling protocols. By integrating these principles into your laboratory workflow, you can mitigate the risks and focus on advancing your scientific endeavors.

References

-

This compound Safety Data Sheet. Gelest, Inc.

-

GLOBAL SAFE HANDLING OF CHLOROSILANES. Silicones Environmental, Health and Safety Center (SEHSC) and CES-Silicones Europe.

-

This compound. Alfa Chemistry.

-

Chlorosilane Safety Guide. Scribd.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

Chlorosilane Emergency Response Guidelines. ASTM International.

-

Improve Your Handling of Chlorosilanes. ResearchGate.

-

Personal Protective Equipment. US EPA.

-

Recommended PPE to handle chemicals. Bernardo Ecenarro.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Occupational Safety and Health Administration (OSHA).

-

SAFETY DATA SHEET. Fisher Scientific.

-

Understanding personal protective equipment. Labconco Corporation.

-

Section 3: Emergency Procedures. Princeton University Environmental Health and Safety.

Sources

A Technical Guide to the Solubility of 3-Butenylmethyldichlorosilane in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility and solvent compatibility of 3-butenylmethyldichlorosilane (C₅H₁₀Cl₂Si). Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple data table to explain the fundamental principles governing solvent selection for this highly reactive organosilane. We will explore the critical interplay between the compound's molecular structure and its interactions with various organic solvents, highlighting the paramount importance of chemical reactivity over simple physical dissolution. This guide furnishes a predictive solubility profile, a detailed experimental protocol for safe and accurate solubility determination, and crucial safety protocols for handling this hazardous chemical.

Introduction: Understanding this compound

This compound is a bifunctional organosilane molecule featuring a terminal alkenyl group and two reactive silicon-chlorine bonds. This structure makes it a valuable intermediate in chemical synthesis, particularly for:

-

Surface Modification: Grafting onto silica or other hydroxylated surfaces to introduce reactive vinyl groups.

-

Polymer Chemistry: Acting as a monomer or cross-linking agent in the synthesis of silicon-containing polymers (silicones).

-

Organic Synthesis: Serving as a precursor for more complex organosilicon compounds through substitution of the chlorine atoms.

The success of these applications is critically dependent on the choice of solvent, which must dissolve the silane without causing its decomposition. The dichlorosilyl group imparts a high degree of reactivity that dictates the viable solvent landscape.

Core Principles: Reactivity vs. Solubility

For chlorosilanes like this compound, the primary consideration for solvent selection is not solubility in the traditional sense, but chemical compatibility. The silicon-chlorine (Si-Cl) bonds are highly susceptible to nucleophilic attack, leading to irreversible chemical reactions rather than simple dissolution.

The "Like Dissolves Like" Principle: A Partial View

The this compound molecule possesses both non-polar and polar characteristics.

-

Non-polar character: The C₄H₇ butenyl chain and the methyl group are hydrocarbon moieties, suggesting good solubility in non-polar solvents like alkanes and aromatic hydrocarbons.

-

Polar character: The Si-Cl bonds are highly polarized, which might suggest solubility in polar solvents.

However, this classical analysis is insufficient. The reactivity of the Si-Cl bonds overrides typical polarity considerations.

The Dominant Factor: Reactivity with Protic Solvents

The most critical aspect of handling this compound is its violent reaction with protic substances—compounds containing acidic protons, most notably O-H or N-H groups.[1][2] This is not a dissolution process but an exothermic, hazardous chemical reaction.

Reaction with Water/Moisture: The compound readily hydrolyzes upon contact with water or even atmospheric moisture to form siloxanes and corrosive hydrogen chloride (HCl) gas.[1][3]

n (CH₂=CHCH₂CH₂)Si(CH₃)Cl₂ + n H₂O → [-(CH₂=CHCH₂CH₂)Si(CH₃)O-]_n + 2n HCl

Reaction with Alcohols and Amines: Similarly, alcohols and amines react to displace the chloride ions, forming alkoxysilanes or silylamines, respectively.[1] These reactions make protic solvents like methanol, ethanol, and any primary or secondary amine solvents entirely unsuitable for use.

The following diagram illustrates the decision-making process for solvent selection, prioritizing reactivity.

Caption: Solvent selection logic for this compound.

Predicted Solubility & Compatibility Profile

The following table summarizes the predicted solubility and, more importantly, the chemical compatibility of this compound.

| Solvent Class | Representative Solvents | Predicted Solubility | Compatibility & Remarks |

| Non-Polar Aprotic | Hexane, Heptane, Toluene | Miscible | Excellent. These are ideal solvents for inert reactions and storage. They do not promote ionization or reaction of Si-Cl bonds. |

| Chlorinated | Dichloromethane (DCM) | Miscible | Excellent. Good choice for reactions requiring a slightly more polar medium than hydrocarbons.[6] |

| Ethers | Diethyl Ether, THF | Miscible | Good. Widely used, but must be anhydrous. Ethers are weak Lewis bases and may coordinate to silicon, but are generally non-reactive under standard conditions.[4] |

| Polar Aprotic | Acetonitrile, DMF, DMSO | Likely Miscible | Use with Extreme Caution. While aprotic, these solvents are often hygroscopic and can contain water impurities that will cause decomposition. Their polarity may also facilitate unwanted side reactions. |

| Protic Solvents | Water, Methanol, Ethanol | REACTIVE | INCOMPATIBLE. Do not use. A violent exothermic reaction will occur, releasing corrosive HCl gas.[1][3] |

| Amines | Triethylamine, Pyridine | REACTIVE | INCOMPATIBLE. Do not use as a solvent. Will react with Si-Cl bonds. |